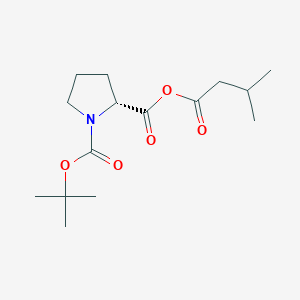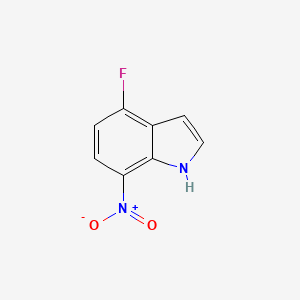
4-fluoro-7-nitro-1H-indole
Vue d'ensemble
Description
4-Fluoro-7-nitro-1H-indole is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 .
Molecular Structure Analysis
The InChI code for 4-fluoro-7-nitro-1H-indole is 1S/C8H5FN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H . This indicates the presence of a fluorine atom at the 4th position and a nitro group at the 7th position on the indole ring.Physical And Chemical Properties Analysis
4-Fluoro-7-nitro-1H-indole is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Antimicrobial, Anti-inflammatory, and Antiproliferative Activities
Research on derivatives of 4-fluoro-7-nitro-1H-indole has explored their potential in antimicrobial, anti-inflammatory, and antiproliferative applications. Specifically, compounds derived from 4-/5-/6-/7-nitroindole-2-carbohydrazides and 5-fluoro/chloro/bromoindole-2-carbohydrazides have shown moderate to good antiproliferative activity, suggesting their utility in developing treatments targeting various diseases, including cancer. These compounds were synthesized through reactions with acetyl acetone or CS2/KOH in methanol, yielding various heterocycles with potential therapeutic applications (Narayana et al., 2009).
Antituberculosis Activity
The synthesis of 5-fluoro-1H-indole-2,3-dione derivatives and their evaluation for antituberculosis activity has demonstrated the potential of fluoroindole compounds as therapeutic agents. A series of these compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in treating tuberculosis. The structure-activity relationship of these compounds provides a foundation for developing new antituberculosis drugs (Karalı et al., 2007).
HIV-1 Attachment Inhibition
Studies have identified indole derivatives, including 4-fluoro variants, as potent inhibitors of the HIV-1 virus by interfering with the gp120-CD4 interactions crucial for viral entry into host cells. These findings are significant for the development of new antiviral drugs targeting the initial stages of HIV-1 infection, showcasing the importance of 4-fluoro-7-nitro-1H-indole derivatives in medicinal chemistry (Wang et al., 2003).
Imaging Paired Helical Filaments of Tau
The development of [(18) F]T807, a radiopharmaceutical derived from 4-fluoro-7-nitro-1H-indole for imaging tau pathologies in neurodegenerative diseases, illustrates the application of fluoroindole derivatives in diagnostic imaging. This compound provides a potent and selective agent for PET scans, offering insights into the progression of diseases like Alzheimer's (Shoup et al., 2013).
Synthesis and Functionalization in Organic Chemistry
The broader chemical significance of fluoroindole derivatives, including 4-fluoro-7-nitro-1H-indole, extends to their role in organic synthesis and functionalization. These compounds serve as key intermediates in constructing complex molecules, demonstrating the versatility and utility of fluoroindoles in synthetic organic chemistry (Cacchi & Fabrizi, 2005).
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVCUWWLTZDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311012 | |
| Record name | 4-Fluoro-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-7-nitro-1H-indole | |
CAS RN |
1167056-95-2 | |
| Record name | 4-Fluoro-7-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



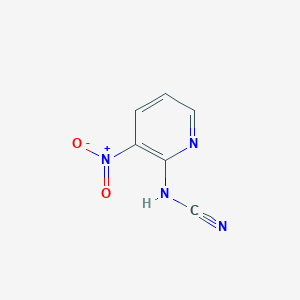
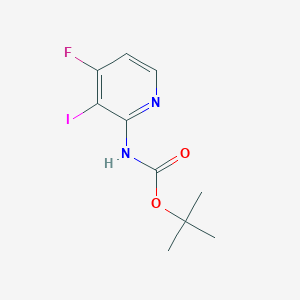
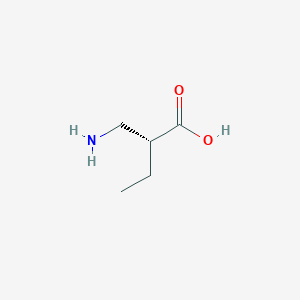
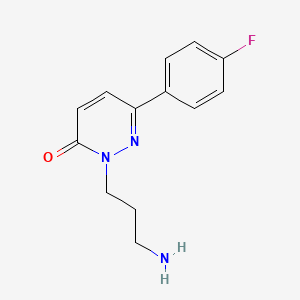
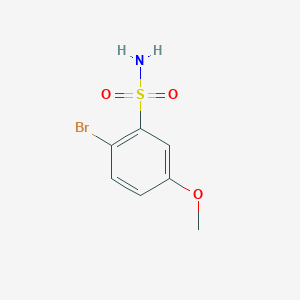
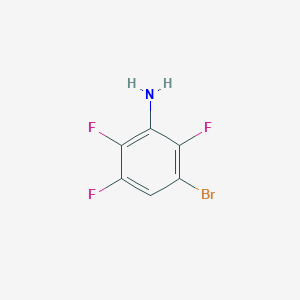
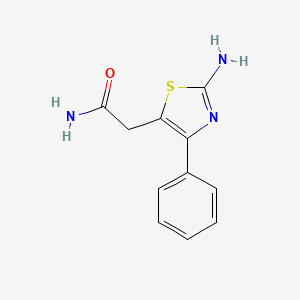
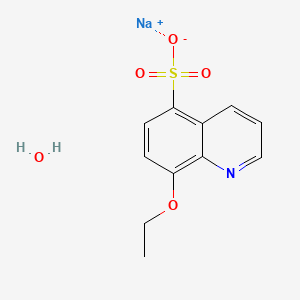
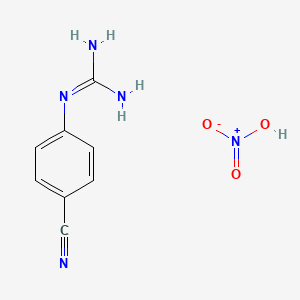
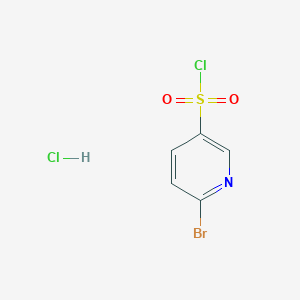
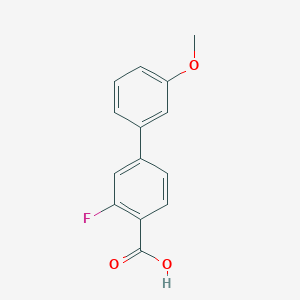
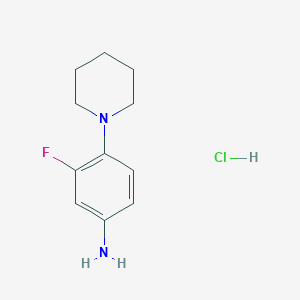
![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
